molecular formula C25H24N2O3 B11468712 N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide

Cat. No.: B11468712
M. Wt: 400.5 g/mol
InChI Key: NZXZKSXTCGFOMN-UHFFFAOYSA-N
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Description

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, and a benzamide group, which is an amide derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxy-5-nitrobenzaldehyde and 2-methylbenzoic acid. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methylbenzamide is unique due to its combination of a benzoxazole ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C25H24N2O3/c1-15(2)17-9-12-23-21(13-17)27-25(30-23)18-10-11-22(29-4)20(14-18)26-24(28)19-8-6-5-7-16(19)3/h5-15H,1-4H3,(H,26,28)

InChI Key

NZXZKSXTCGFOMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)OC

Origin of Product

United States

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